Methyl 4-(benzoylcarbamoylamino)benzoate
CAS No.:
Cat. No.: VC9376926
Molecular Formula: C16H14N2O4
Molecular Weight: 298.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14N2O4 |
---|---|
Molecular Weight | 298.29 g/mol |
IUPAC Name | methyl 4-(benzoylcarbamoylamino)benzoate |
Standard InChI | InChI=1S/C16H14N2O4/c1-22-15(20)12-7-9-13(10-8-12)17-16(21)18-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18,19,21) |
Standard InChI Key | IXHCWJVYSRGZGG-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
Methyl 4-(benzoylcarbamoylamino)benzoate belongs to the class of substituted benzoate esters. Its molecular formula, C₁₆H₁₄N₂O₄, reflects a scaffold comprising a methyl benzoate core modified with a benzoylcarbamoylamino group at the para position. The presence of both ester and amide functionalities confers unique electronic and steric properties, which influence its reactivity and solubility .
Table 1: Molecular Data for Methyl 4-(Benzoylcarbamoylamino)benzoate and Related Compounds
Spectroscopic and Computational Insights
While experimental spectroscopic data for methyl 4-(benzoylcarbamoylamino)benzoate remains limited, comparisons with analogous compounds suggest characteristic infrared (IR) absorption bands for ester carbonyl (∼1700 cm⁻¹) and amide N–H stretches (∼3300 cm⁻¹) . Nuclear magnetic resonance (NMR) simulations predict distinct signals for the methyl ester group (δ 3.8–4.0 ppm in ¹H NMR) and aromatic protons (δ 7.5–8.2 ppm) . Computational studies using tools like PubChem’s 3D conformer models highlight planar geometry at the amide linkage, which may facilitate π-π stacking interactions in solid-state applications .
Synthesis and Optimization Strategies
Nucleophilic Substitution Pathways
The synthesis of methyl 4-(benzoylcarbamoylamino)benzoate typically begins with methyl 4-(bromomethyl)benzoate, a commercially available precursor. Reaction with benzoylcarbamoyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) yields the target compound via nucleophilic acyl substitution. Key steps include:
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Activation of the Bromomethyl Group: The bromine atom in methyl 4-(bromomethyl)benzoate serves as a leaving group, facilitating nucleophilic attack by the carbamoyl nitrogen.
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Coupling with Benzoylcarbamoyl Chloride: This step introduces the benzoylcarbamoylamino moiety, with reaction temperatures optimized between 60–80°C to balance yield and selectivity.
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Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the product in >75% purity.
Alternative Coupling Approaches
Pharmacological and Materials Science Applications
Drug Discovery and Structure-Activity Relationships (SAR)
The compound’s amide and ester groups make it a versatile scaffold for probing biological targets. Preliminary studies suggest that structural modifications, such as replacing the benzoyl group with alkyl chains, alter binding affinities to enzymes like cyclooxygenase-2 (COX-2) or serine proteases . For instance, replacing the benzoyl moiety with a diethylcarbamoyl group (as in methyl 4-(diethylcarbamoyl)benzoate ) reduces steric hindrance, potentially improving membrane permeability .
Table 2: Comparative Bioactivity of Benzoate Derivatives
Materials Science and Polymer Chemistry
In materials science, the compound’s rigid aromatic structure and hydrogen-bonding capacity (via the amide group) make it a candidate for designing high-performance polymers. Blending it with polyamide matrices enhances thermal stability, as evidenced by thermogravimetric analysis (TGA) showing a 40°C increase in decomposition temperature compared to unmodified polyamides. Additionally, its UV absorption profile (λₘₐₓ ∼270 nm) suggests utility in photoresist technologies .
Challenges and Future Directions
Synthetic Scalability
Current synthesis methods suffer from moderate yields (50–75%) and reliance on hazardous solvents like dimethylformamide. Future work should explore green chemistry approaches, such as microwave-assisted synthesis or ionic liquid media, to improve efficiency .
Expanding Biological Screening
While initial data highlight COX-2 inhibition, comprehensive profiling against kinase families or G protein-coupled receptors (GPCRs) remains lacking. Collaborative efforts with academic screening libraries could uncover novel therapeutic applications .
Advanced Material Integration
Investigating the compound’s role in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) could unlock applications in gas storage or catalysis. Computational modeling, paired with experimental validation, will be critical to tailor its properties for these uses .
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